(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one

Catalog No.
S15718418
CAS No.
M.F
C24H16BrFO5
M. Wt
483.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylide...

Product Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorophenyl)methoxy]-1-benzofuran-3-one

Molecular Formula

C24H16BrFO5

Molecular Weight

483.3 g/mol

InChI

InChI=1S/C24H16BrFO5/c25-17-7-15(24-16(8-17)12-28-13-30-24)9-22-23(27)20-6-5-19(10-21(20)31-22)29-11-14-1-3-18(26)4-2-14/h1-10H,11-13H2/b22-9-

InChI Key

XEZRWDQVZATASY-AFPJDJCSSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)F)OCO1

Isomeric SMILES

C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)F)OCO1

The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule notable for its intricate structure, which integrates multiple functional groups. It features a benzofuran core, characterized by a fused benzene and furan ring, which is known for its diverse biological activities. The inclusion of a 6-bromo-4H-1,3-benzodioxin moiety contributes significantly to the compound's chemical reactivity and potential biological interactions. Additionally, the 4-fluorobenzyl ether substituent enhances the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties and bioavailability .

The chemical reactivity of this compound can be attributed to several functional groups present in its structure. Key types of reactions may include:

  • Nucleophilic substitutions: The presence of bromine and other electrophilic sites allows for nucleophilic attack, leading to various substitution reactions.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Cyclization reactions: The compound may undergo cyclization under specific conditions, forming new ring structures.

These reactions are crucial for understanding how this compound may interact with biological systems and its potential metabolic pathways.

The biological activity of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one is of significant interest in medicinal chemistry. Preliminary studies suggest potential activities such as:

  • Anticancer properties: The benzofuran and benzodioxin moieties are often associated with anticancer activities due to their ability to interact with cellular pathways.
  • Anti-inflammatory effects: Compounds with similar structures have shown promise in reducing inflammation in various models.

Further research is needed to elucidate the exact mechanisms through which this compound exerts its biological effects and to identify specific molecular targets.

The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves several key steps:

  • Formation of the benzodioxin core: This can be achieved through cyclization reactions involving a brominated phenol and a suitable diol under acidic conditions.
  • Formation of the benzofuran core: This involves cyclizing a phenolic derivative with an appropriate aldehyde under basic conditions.
  • Coupling of the benzodioxin and benzofuran cores: A condensation reaction between the two core structures is performed under basic conditions and elevated temperatures.
  • Esterification: The final step involves esterifying the resulting compound with a suitable acid under acidic conditions.

Due to its unique structural features and potential biological activities, this compound may have various applications in:

  • Pharmaceutical development: As a candidate for drug development targeting cancer or inflammatory diseases.
  • Chemical biology: As a tool compound for studying specific biological pathways or molecular interactions.

Further exploration into its pharmacological properties could lead to novel therapeutic agents .

Interaction studies are essential for understanding how **(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one interacts with biological targets. These studies may involve:

  • Binding assays: To determine affinity for specific receptors or enzymes.
  • Cell-based assays: To evaluate the compound's effects on cell viability, proliferation, or apoptosis.

Understanding these interactions will provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one, each exhibiting unique properties:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ASimilar benzofuranAnticancerStronger binding affinity
Compound BBenzodioxin coreAnti-inflammatoryLower toxicity profile
Compound CFluorinated esterAntimicrobialEnhanced solubility

This comparison highlights how each compound's unique features contribute to its biological activity and potential applications in medicine. The presence of halogens, different ether groups, and variations in core structures distinguish these compounds from one another while providing insights into their respective biological functions.

XLogP3

5.3

Hydrogen Bond Acceptor Count

6

Exact Mass

482.01651 g/mol

Monoisotopic Mass

482.01651 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-15-2024

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